molecular formula C17H20ClNO B2368096 N-(1-adamantyl)-2-chlorobenzamide CAS No. 57277-43-7

N-(1-adamantyl)-2-chlorobenzamide

Cat. No.: B2368096
CAS No.: 57277-43-7
M. Wt: 289.8
InChI Key: PMMNGVLZSPPURC-UHFFFAOYSA-N
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Description

The Adamantane (B196018) Advantage in Biomedical Research

Adamantane is a unique, cage-like hydrocarbon (C10H16) that is incredibly stable and rigid. youtube.com Its structure is a simple, stress-free arrangement of four connected cyclohexane (B81311) rings. youtube.com This three-dimensional structure is not just a chemical curiosity; it has profound implications for drug design. When incorporated into a drug molecule, the adamantane group often increases the compound's lipophilicity, which can help it to pass through biological membranes more easily. mdpi.comuni-giessen.de This property can enhance a drug's absorption and distribution in the body.

The adamantane framework is the backbone of several successful drugs used to treat a wide range of conditions. nih.gov Some notable examples include:

Amantadine (B194251) and Rimantadine (B1662185): Antiviral drugs used to combat influenza A. mdpi.com

Memantine: A drug used to manage the symptoms of Alzheimer's disease. nih.gov

Saxagliptin and Vildagliptin (B1682220): Antidiabetic medications for type 2 diabetes. mdpi.comnih.gov

Adapalene: A topical treatment for acne with anti-inflammatory properties. mdpi.comnih.gov

The success of these drugs has spurred further research into new adamantane derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. mdpi.comnih.gov

Benzamides: A Versatile Pharmacological Scaffold

Benzamides are a class of chemical compounds containing a benzene (B151609) ring attached to an amide group. This simple structure is the foundation for a vast array of pharmacologically active molecules. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The versatility of the benzamide (B126) scaffold allows for the synthesis of compounds with a wide spectrum of biological activities, including:

Antimicrobial walshmedicalmedia.comwalshmedicalmedia.comnih.gov

Analgesic (pain-relieving) walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net

Anti-inflammatory walshmedicalmedia.comwalshmedicalmedia.com

Anticancer walshmedicalmedia.comwalshmedicalmedia.com

Cardiovascular walshmedicalmedia.comwalshmedicalmedia.com

Antipsychotic valpo.edu

Anticonvulsant valpo.edu

Antidepressant valpo.edu

Well-known benzamide drugs include sulpiride (B1682569) and amisulpride, which are used in psychiatry. walshmedicalmedia.comvalpo.edu The wide-ranging applications of benzamide derivatives make them a continuous focus of drug discovery and development. walshmedicalmedia.comwalshmedicalmedia.com

The N-(1-adamantyl)-2-chlorobenzamide Scaffold: A Union of Structure and Function

This compound brings together the lipophilic, rigid adamantane cage and the pharmacologically versatile benzamide group. The specific arrangement of these components creates a unique chemical entity with its own distinct properties.

A History of Exploration: The Rationale Behind this compound and its Analogs

The development and investigation of this compound and similar compounds are rooted in the established success of both adamantane and benzamide derivatives in medicine. nih.govwalshmedicalmedia.comvalpo.edu The rationale for combining these two pharmacophores is to create new molecules with potentially enhanced or novel therapeutic properties.

Early research into adamantane carboxamides in the 1960s revealed that these compounds could have sedative effects. uni-giessen.de This initial finding, coupled with the broad spectrum of activity seen with benzamides, provided a strong impetus for synthesizing and testing a variety of N-substituted adamantyl benzamide analogs.

The systematic exploration of related structures, such as N-(2-aminoethyl)-4-chlorobenzamide, has led to the discovery of potent inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target for treating Parkinson's disease. nih.gov This highlights the strategy of modifying the benzamide and the substituent on the amide nitrogen to fine-tune the pharmacological activity. The investigation of compounds like this compound is a logical continuation of this approach, aiming to explore new chemical space and identify novel biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNGVLZSPPURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl 2 Chlorobenzamide and Its Derivatives

General Approaches to Benzamide (B126) Synthesis

The formation of the amide bond in benzamides is a fundamental transformation in organic chemistry. A common and effective method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.

Reaction of 2-Chlorobenzoyl Chloride with Amines

The synthesis of N-substituted benzamides can be achieved through the reaction of 2-chlorobenzoyl chloride with a suitable amine. researchgate.netresearchgate.net This reaction, a nucleophilic acyl substitution, proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of the stable amide bond.

The reactivity of this process can be influenced by the nature of the amine and the reaction conditions. For instance, the reaction of 2-(chloroseleno)benzoyl chloride with various nucleophiles, including amines, has been studied, demonstrating that a primary amino group is highly reactive and can undergo simultaneous selenenylation and acylation. researchgate.net The preparation of 2-chlorobenzoyl chloride itself can be accomplished by the chlorination of 2-chlorobenzaldehyde, with phosphorus pentachloride being an effective catalyst that can lead to high yields and purity. google.comgoogle.com

Adamantane (B196018) Moiety Integration in Benzamide Scaffolds

The incorporation of an adamantane group into benzamide structures is a key step in the synthesis of N-(1-adamantyl)-2-chlorobenzamide and its analogs. This bulky, lipophilic cage-like structure can significantly alter the physicochemical properties of the molecule. mdpi.comrsc.org

Amide formation under Schotten-Baumann conditions is a straightforward method for introducing adamantane moieties onto various molecular scaffolds. nih.gov This typically involves the reaction of an adamantyl-containing amine with an acyl chloride in the presence of a base. For example, N-(adamantan-1-yl)benzamide has been synthesized by reacting amantadine (B194251) with benzoic acid that has been converted to its acyl halide. nih.gov Microwave irradiation has been shown to improve yields and reduce reaction times for such syntheses. nih.gov

Advanced Synthetic Techniques for this compound Production

Modern synthetic methodologies are being applied to the production of complex molecules like this compound to improve efficiency, control, and safety.

Synthesis of Related Adamantane-Containing Benzamide and Thiourea (B124793) Derivatives

A variety of adamantane-containing benzamide and thiourea derivatives have been synthesized, highlighting the versatility of the adamantane scaffold in medicinal chemistry.

N-(adamantan-1-ylcarbamothioyl)benzamides and Analogues

The synthesis of N-(adamantan-1-ylcarbamothioyl)benzamides and related thiourea derivatives often starts from adamantane-1-amine or 1-adamantyl isothiocyanate. mdpi.comnih.govacs.org For example, reacting 1-adamantyl isothiocyanate with morpholine (B109124) or 1-phenylpiperazine (B188723) yields the corresponding N-(adamantan-1-yl)carbothioamides. mdpi.com These intermediates can be further reacted with various electrophiles to produce a range of derivatives. mdpi.com Another approach involves the reaction of adamantane-1-amine with an appropriate isothiocyanate to form a thiourea derivative, which can then be further functionalized. acs.org

Detailed research findings on the synthesis of various adamantane derivatives are presented in the table below.

Compound ClassStarting MaterialsReaction ConditionsKey Findings
Adamantane-isothiourea hybridsN-(adamantan-1-yl)morpholine-4-carbothioamide, benzyl (B1604629) bromidesAcetone (B3395972), anhydrous potassium carbonateSynthesis of new hybrid derivatives in good yields. mdpi.com
Adamantane-1-carbonyl thiourea derivativesAdamantane-1-carbonyl isothiocyanate, various aminesNot specifiedSynthesis of potent and selective P2X receptor inhibitors. nih.gov
Adamantane-linked isothiourea derivativesAdamantane-1-amine, 4-chlorophenyl isothiocyanate, benzyl bromidesEthanol (B145695), acetone, anhydrous potassium carbonateSuccessful synthesis and structural characterization of new derivatives. acs.org
Adamantane sulfamoylbenzamide and benzamide derivativesAmantadine, 4-(chlorosulfonyl)benzoic acid, benzoic acidConventional heating and microwave irradiationMicrowave irradiation improved yields and reduced reaction times. nih.gov
Adamantane-substituted amines and amidesAdamantane, 2-azaadamantane, or diamantane derivativesAmidation under Schotten-Baumann conditions, reduction with BH3·THFStraightforward synthesis of amides and amines. nih.gov

Bioisosteric Modifications of Adamantanyl Benzamide Scaffolds

Bioisosteric replacement is a key strategy in drug design to optimize physicochemical and pharmacokinetic properties while retaining biological activity. researchgate.net In the context of adamantanyl benzamides, this approach has been employed to address metabolic instability.

Detailed Research Findings:

An adamantanyl benzamide, identified as a potent antagonist for the P2X7 receptor, suffered from poor metabolic stability, hindering its development. nih.govacs.org To overcome this, researchers synthesized and evaluated a series of bioisosteres. nih.gov The initial strategy involved replacing the benzamide portion with various heteroaromatic rings. While this improved physicochemical properties, it unfortunately led to a reduction in P2X7 receptor antagonism. nih.govacs.org

A more successful approach involved the installation of bioisosteric fluorine atoms onto the bridgehead positions of the adamantane cage. nih.govacs.org This modification was well-tolerated and resulted in a series of new compounds with enhanced metabolic stability and better physicochemical profiles. nih.gov The trifluorinated benzamide 34, in particular, showed optimal characteristics. It demonstrated a tenfold increase in metabolic stability compared to the original lead compound, along with an improved pharmacokinetic profile. nih.govacs.org

CompoundModificationKey Outcome
Adamantanyl Benzamide 1 (Lead Compound)N/APotent P2X7R antagonist but poor metabolic stability. nih.gov
Heteroaromatic BioisosteresReplacement of the benzamide ring with heteroaromatic rings.Improved physicochemical properties but reduced P2X7R antagonism. nih.gov
Trifluorinated Benzamide 34 Installation of fluorine on adamantane bridgeheads.Superior metabolic stability (10x longer than lead) and improved pharmacokinetic profile. nih.govacs.org

Adamantane-Thiourea Conjugate Synthesis

The synthesis of molecules combining the adamantane cage with a thiourea or related isothiourea group has been explored to generate novel compounds. acs.org These syntheses often start from adamantane-1-amine.

Detailed Research Findings:

A common method to produce adamantane-thiourea conjugates involves the reaction of adamantane-1-amine with a substituted phenyl isothiocyanate. acs.org For instance, heating adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol yields 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. acs.org This thiourea derivative can then undergo further reaction. Treatment with alkyl halides, such as 4-nitrobenzyl bromide or 4-bromobenzyl bromide, in acetone with potassium carbonate leads to the formation of S-alkylated isothiourea derivatives. acs.org The structures of these products were confirmed using NMR spectroscopy and mass spectrometry. acs.org

Another approach involves creating adamantane-1-carbonyl thiourea derivatives, which have been investigated as potential inhibitors of P2X receptors. nih.gov

Reactant 1Reactant 2Solvent/ConditionsProduct
Adamantane-1-amine4-Chlorophenyl isothiocyanateEthanol, heat1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea. acs.org
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea4-Nitrobenzyl bromideAcetone, K2CO3Adamantane-linked isothiourea derivative. acs.org
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea4-Bromobenzyl bromideAcetone, K2CO3Adamantane-linked isothiourea derivative. acs.org

Exploration of Other Chemical Transformations Involving N-Substituted Benzamides

N-substituted benzamides, including adamantyl derivatives, can undergo various chemical transformations, leveraging the reactivity of both the amide linkage and the aromatic ring.

Birch Reduction of N-Substituted Benzamides

The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. wikipedia.org This reaction involves dissolving an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org

Detailed Research Findings:

The Birch reduction of benzamide and N-substituted benzamides has been shown to produce 1,4-dihydrobenzamide. pacific.edu The amide group itself is not reduced under these conditions. pacific.edu Key variables in the reaction include the choice of alcohol and the workup procedure. The highest yields of the dihydro product were obtained using tert-butanol (B103910) as the proton source. pacific.edu

A critical step is the addition of ammonium (B1175870) chloride after the reduction is complete but before workup. pacific.edu This step neutralizes the strongly basic alkoxide formed during the reaction, which can otherwise cause disproportionation of the desired 1,4-dihydrobenzamide back to the starting benzamide and a further reduced tetrahydrobenzamide. pacific.edu The ammonium chloride quench may also prevent air oxidation of the product. pacific.edu The reaction proceeds via the addition of solvated electrons to the benzene (B151609) ring, forming a radical anion, which is then protonated by the alcohol. wikipedia.org Electron-withdrawing groups like the amide activate the ring for reduction. pacific.edu

Heterocyclization Reactions of Acyl Thioureas

Acyl thioureas derived from adamantane are valuable precursors for the synthesis of heterocyclic compounds. These reactions often proceed through multi-component, one-pot procedures.

Detailed Research Findings:

Adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives can be synthesized via a three-component Biginelli reaction. nih.gov This reaction involves the condensation of an N-(adamant-1-yl)acetoacetamide, a substituted benzaldehyde, and thiourea. nih.gov Using a catalytic amount of trifluoroacetic acid (TFA) under solvent-free conditions provides an efficient and high-yielding route to these heterocycles. nih.gov The reaction proceeds by stirring the mixture at a moderate temperature (e.g., 50 °C) until completion. nih.gov

Aldehyde Component (1 mmol)Catalyst (mol%)ConditionsProduct Yield (%)
BenzaldehydeTFA (2 mol%)Solvent-free, 50 °C, 60 minNot specified, but general method established. nih.gov
2-Methyl benzaldehydeTFA (2 mol%)Solvent-free, 50 °C, 60 min85%. nih.gov
4-ChlorobenzaldehydeTFA (2 mol%)Solvent-free, 50 °C, 60 min92%. nih.gov
4-FluorobenzaldehydeTFA (2 mol%)Solvent-free, 50 °C, 60 min90%. nih.gov

Furthermore, adamantane-thiourea precursors can be used to synthesize other heterocyclic systems, such as 1,3,4-thiadiazol-2(3H)-imines, which can act as linkers in more complex conjugate molecules. worktribe.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of N-(1-adamantyl)-2-chlorobenzamide and Analogues

Spectroscopy offers a window into the molecular structure by probing the interaction of the compound with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools for characterizing the adamantyl and chlorobenzamide moieties.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its constituent parts and related analogues.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the adamantyl cage, the aromatic ring, and the amide proton. The adamantyl group typically displays broad multiplets corresponding to its methine (CH) and methylene (B1212753) (CH₂) protons. The four aromatic protons of the 2-chlorobenzoyl group would appear in the downfield region, with their splitting pattern determined by their relative positions. The amide (N-H) proton is expected to resonate as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon environments. For this compound, distinct signals are expected for the quaternary, methine, and methylene carbons of the adamantyl group, as well as the six carbons of the 2-chlorophenyl ring and the carbonyl carbon of the amide. The parent adamantane (B196018) shows signals around 37.85 ppm and 28.46 ppm. chemicalbook.comchemicalbook.com The carbonyl carbon (C=O) signal is typically found significantly downfield, often in the range of 165-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Adamantyl CHMultiplet~38
Adamantyl CH₂Multiplet~29, ~40
Adamantyl Quaternary C-~52
Aromatic CHMultiplet (7.2-7.8)127-135
Amide NHBroad Singlet-
Carbonyl C=O-165-170

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule, particularly the amide linkage. The spectrum of this compound is expected to be dominated by characteristic amide bands.

Key absorptions include:

N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the amide group. mdpi.com

Amide I Band (C=O Stretching): A strong, sharp absorption typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for amides. researchgate.net

Amide II Band: Located around 1510-1570 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the adamantyl group appearing just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)< 3000
Amide I (C=O Stretch)1630 - 1680
Amide II (N-H Bend, C-N Stretch)1510 - 1570
C-Cl Stretch600 - 800

Computational and Theoretical Investigations of N 1 Adamantyl 2 Chlorobenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

For a compound like N-(1-adamantyl)-2-chlorobenzamide, molecular docking simulations would be instrumental in predicting its binding affinity and mode of interaction with various protein targets. The adamantyl group, a bulky, lipophilic cage-like structure, is a common moiety in compounds designed as enzyme inhibitors. researchgate.netnih.govmdpi.com Docking studies on adamantane-containing inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH) have been reported. nih.govnih.gov

In a hypothetical docking study of this compound, the adamantyl group would likely be predicted to occupy a hydrophobic pocket within the active site of a target enzyme. nih.gov The binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol), would quantify the stability of the predicted complex. For instance, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as 11β-HSD1 inhibitors have shown binding affinity scores ranging from -7.50 to -8.92 kcal/mol, which are comparable to known potent inhibitors. researchgate.net

The predicted binding mode would reveal the specific orientation of the ligand within the active site. The 2-chlorobenzamide (B146235) portion of the molecule would also play a crucial role, potentially forming specific interactions with the protein. The chlorine atom could engage in halogen bonding, while the amide group could act as a hydrogen bond donor and acceptor.

Compound TypeTarget EnzymeReported Binding Affinity Range (kcal/mol)Reference
Adamantane-linked 1,2,4-triazoles11β-HSD1-7.50 to -8.92 researchgate.net

A key output of molecular docking is the identification of specific amino acid residues that are crucial for the ligand-target interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net

In the context of this compound, the amide linkage provides a site for potential hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. For example, in docking studies of inhibitors with similar amide or urea (B33335) functionalities targeting sEH, the carbonyl oxygen often forms a hydrogen bond with key residues in the catalytic triad, such as ASP335. whiterose.ac.uk Similarly, the amide nitrogen could interact with other residues.

The adamantyl cage would likely form extensive hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within a hydrophobic pocket of the target protein. Studies on adamantyl ketones as 11β-HSD1 inhibitors have shown that the adamantyl group packs between the nicotinamide (B372718) ring of the cofactor and tyrosine residues. nih.gov While specific residues like VAL391 and ASP92 are mentioned as examples, the actual interacting residues would depend on the specific protein target being studied.

Compound FeatureType of InteractionPotential Interacting Residues (Examples from related studies)Reference
Adamantyl groupHydrophobic interactionsTyrosine, Leucine, Isoleucine, Valine nih.gov
Amide carbonylHydrogen bondingAspartic Acid (e.g., ASP335 in sEH) whiterose.ac.uk
Amide N-HHydrogen bondingSerine, Tyrosine researchgate.net
Chlorophenyl groupπ-π stacking, halogen bondingPhenylalanine, Tyrosine

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net Implicit solvent models are often used in MD simulations to reduce the computational cost by treating the solvent as a continuous medium rather than individual molecules. mdpi.comwhiterose.ac.uk

For this compound, an implicit solvent MD simulation could provide insights into its conformational flexibility and the stability of its interactions with a target protein. If a docking pose from a previous simulation is used as a starting point, an MD simulation can assess the stability of this pose over a period of nanoseconds. researchgate.net It would reveal whether the key interactions identified in the docking study are maintained over time.

Furthermore, MD simulations can help to refine the binding mode and provide a more accurate estimation of the binding free energy. The trajectory from an MD simulation can be analyzed to understand how the ligand and protein adapt to each other's presence, providing a more dynamic picture of the binding event than the static view offered by molecular docking.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and properties of molecules. nih.gov These methods can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

Electron delocalization, the distribution of electron density over several atoms in a molecule, can significantly influence a molecule's stability and reactivity. researchgate.netnih.gov In this compound, the benzamide (B126) portion of the molecule contains a conjugated system of pi electrons in the benzene (B151609) ring and the amide group.

Quantum chemical calculations could be used to analyze the extent of electron delocalization in this system. This would involve calculating molecular orbitals and electron density distribution. Such an analysis could reveal how the chlorine substituent on the benzene ring and the bulky adamantyl group on the amide nitrogen affect the electronic properties of the benzamide core. For instance, studies on substituted N-heterocycles have shown that substituents can significantly influence cyclic electron delocalization. rsc.org

Quantum chemical calculations can also be employed to study the properties of the molecule in different protonation states or as a radical species. The stability of a protonated form of this compound, for example at the amide oxygen, could be assessed by calculating its proton affinity. This information is relevant for understanding the molecule's behavior in different pH environments.

The stability of a radical formed by, for instance, hydrogen abstraction, could also be investigated. This would involve calculating the bond dissociation energies for different C-H or N-H bonds in the molecule. The adamantane (B196018) cage is known to form a relatively stable tertiary radical, and quantum chemical calculations could quantify this stability in the context of the entire molecule. This information could be important for understanding potential metabolic pathways or degradation mechanisms.

Computational Approaches in Lead Structure Design and Optimization

Computational methods are integral to modern drug discovery, offering powerful tools for the design and optimization of lead compounds. These in silico techniques allow for the prediction of molecular properties, binding affinities, and potential biological activities, thereby accelerating the identification and refinement of drug candidates. While the specific application of these approaches to this compound is not extensively detailed in publicly available research, the general principles of computational chemistry provide a framework for how such investigations would be conducted.

The design of a lead compound like this compound and its subsequent optimization would typically involve a variety of computational strategies. These strategies aim to enhance the compound's desired pharmacological effects while minimizing off-target interactions and undesirable properties. The core of this process often revolves around understanding the structure-activity relationship (SAR), which describes how the three-dimensional structure of a molecule relates to its biological activity.

Key computational techniques that would be applied in the lead optimization phase for a compound like this compound include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. Molecular docking would be used to predict the preferred binding orientation of the molecule to its biological target. QSAR studies would establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. MD simulations would then be employed to study the physical movements of the atoms and molecules in the system, providing insights into the stability of the compound-target complex.

While specific research detailing the computational lead optimization of this compound is not readily found, the following table outlines the types of data that would be generated and analyzed in such a study.

Preclinical Biological and Pharmacological Studies of N 1 Adamantyl 2 Chlorobenzamide and Analogues

Purinergic P2X7 Receptor Antagonism

N-(1-adamantyl)-2-chlorobenzamide and its structural analogues have been identified as potent antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and immune responses. nih.govacs.org The adamantane (B196018) moiety is a key structural feature found in several classes of P2X7 receptor antagonists. nih.govacs.orgresearchgate.net The development of these compounds has been part of hit-to-lead optimization programs aimed at identifying potent and selective P2X7 antagonists. acs.org Structural modifications of the (adamantan-1-yl)methylbenzamide scaffold have been explored to improve pharmacological properties. nih.govacs.org

The inhibitory activity of this compound analogues on P2X7 receptor function has been quantified through various in vitro assays. These assays measure the direct impact of the compounds on key events following receptor activation, such as ion flux and membrane permeabilization.

Activation of the P2X7 receptor by ATP initiates a significant influx of extracellular calcium (Ca2+). nih.govnih.gov The ability of antagonist compounds to block this Ca2+ flux is a primary measure of their potency. An analogue, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has demonstrated potent inhibition of human P2X7-mediated calcium flux. nih.gov In studies using recombinant P2X7 receptors, AACBA was found to be a potent inhibitor of the human receptor, though it showed less potency at the rat P2X7 receptor. nih.gov

Table 1: Inhibition of P2X7-Mediated Calcium Flux by AACBA

Species IC50 (nM)
Human ~18
Rat 29

Data from in vitro calcium flux assays. nih.gov

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, a phenomenon that can be measured by the uptake of fluorescent dyes such as YO-PRO-1. nih.govnih.gov The YO-PRO-1 assay provides a quantitative estimation of P2X7 receptor activation and subsequent pore formation. nih.gov The antagonist activity of this compound analogues is also assessed by their ability to inhibit this dye uptake. The analogue AACBA was shown to be a potent inhibitor of YO-PRO-1 uptake in cells expressing the human P2X7 receptor, with a lower potency observed for the rat receptor. nih.gov

Table 2: Inhibition of P2X7-Mediated YO-PRO-1 Uptake by AACBA

Species IC50 (nM)
Human ~85
Rat 980

Data from in vitro YO-PRO-1 uptake assays. nih.gov

The P2X7 receptor is implicated in the modulation of neurotransmitter release, including glutamate (B1630785). nih.govnih.gov Activation of presynaptic P2X7 receptors can trigger the exocytotic release of glutamate, a process dependent on Ca2+ influx through the receptor's channel. nih.gov An adamantane derivative has been shown to inhibit P2X7-evoked glutamate release from rat cerebrocortical purified synaptosomes. nih.gov This inhibition was found to be dependent on the presence of extracellular Ca2+, indicating that the compound interferes with the P2X7 function as a rapid-gated Ca2+ channel, rather than the permeation pathway for glutamate itself. nih.gov

Understanding the precise mechanism by which these compounds antagonize the P2X7 receptor is crucial for their development. Investigations have focused on their ability to block the formation of the dilated pore, a hallmark of P2X7 receptor activation.

The P2X7 receptor is unique in its ability to transition from a small cation-selective channel to a large pore permeable to molecules up to 900 Da. nih.govfrontiersin.org The ability of some compounds to differentiate between the channel and pore functions of the P2X7 receptor has been a subject of study. nih.gov For instance, the compound calmidazolium (B1211579) has been shown to inhibit the BzATP-evoked current through the P2X7 receptor channel with high potency (IC50 = 15 nM) but has no effect on the uptake of the large fluorescent dye YO-PRO, suggesting it can block the ionic channel without preventing the formation of the larger permeabilizing pore. nih.gov While specific data for this compound is not detailed, the research on its adamantane-based analogues suggests that their mechanism of action involves the allosteric inhibition of the receptor, thereby preventing the conformational changes necessary for pore formation. acs.orgscispace.com

Mechanistic Investigations of P2X7 Receptor Modulation

Impact on Inflammasome Activation (e.g., NLRP3) and Cytokine Release (e.g., IL-1β, IL-18, IL-6, TNF-α)

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory disorders. nih.gov This multiprotein complex triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms. nih.govmdpi.com The activation of the NLRP3 inflammasome is a two-step process, requiring both a priming signal, often from pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), and a subsequent activation signal. mdpi.com

Studies on analogues of this compound, such as N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), have shed light on the potential role of this class of compounds in modulating inflammatory pathways. AACBA has been identified as a P2X(7) receptor antagonist. researchgate.net The P2X(7) receptor is known to be involved in the activation of the NLRP3 inflammasome. nih.gov

In preclinical studies, AACBA demonstrated a dose-dependent reduction in lipopolysaccharide (LPS)-induced plasma interleukin-6 (IL-6) release. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the immune system and is known to induce the production of various pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov The ability of AACBA to reduce IL-6 levels suggests an interference with the inflammatory cascade initiated by LPS. researchgate.net While direct studies on this compound's effect on NLRP3 are not detailed, the actions of its analogue on a key receptor involved in inflammasome activation point towards a potential mechanism for its anti-inflammatory effects.

CompoundTarget/ModelEffect on Cytokine Release
N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Lipopolysaccharide (LPS)-induced inflammation in vivoDose-dependent reduction of plasma Interleukin-6 (IL-6) researchgate.net

Preclinical Efficacy in Animal Models of Pain and Inflammation

The potential therapeutic utility of this compound and its analogues has been investigated in various preclinical animal models of pain and inflammation. researchgate.netnih.gov These models are crucial for evaluating the analgesic and anti-inflammatory properties of new chemical entities. frontiersin.org

Antinociceptive and Analgesic Properties

Antinociceptive properties refer to the ability of a compound to block the detection of a painful or injurious stimulus by sensory neurons. nih.gov The analgesic properties of a P2X(7) antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), have been characterized in animal models. researchgate.net The P2X(7) receptor is implicated in pain and inflammatory mechanisms. researchgate.net

Reduction of Inflammatory Hyperalgesia and Allodynia

Inflammatory pain is often characterized by hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). nih.gov In a model of carrageenan-induced inflammation, AACBA was shown to reverse mechanical hypersensitivity, a measure of allodynia. researchgate.net This suggests that the compound can modulate the sensitization of pain pathways that occurs during inflammation.

Studies in Carrageenan-Induced Paw Oedema Models

The carrageenan-induced paw edema model is a widely used and well-characterized method for assessing the acute anti-inflammatory activity of novel compounds. researchgate.netcreative-bioarray.comcreative-biolabs.comnih.gov Injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by swelling (edema), which can be quantified over time. creative-biolabs.com

In this model, the P2X(7) antagonist AACBA was found to prevent or reverse carrageenan-induced paw edema. researchgate.net This finding indicates a significant anti-inflammatory effect, as the compound was able to counteract the fluid accumulation and swelling triggered by the inflammatory agent. researchgate.net

Modulation of Lipopolysaccharide-Induced Cytokine Release

Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation and is frequently used to study the systemic inflammatory response. nih.govnih.gov Administration of LPS to animals leads to a robust release of pro-inflammatory cytokines. researchgate.net

Preclinical studies with AACBA have demonstrated its ability to dose-dependently reduce the release of plasma interleukin-6 (IL-6) induced by LPS. researchgate.net This provides further evidence of the compound's anti-inflammatory activity by interfering with a key cytokine-mediated inflammatory pathway. researchgate.net

Investigations in Models of Chronic Pain

The efficacy of this compound analogues has also been explored in models of chronic pain, which are designed to mimic long-lasting pain conditions in humans. nih.govnih.gov In a model of collagen-induced arthritis, a model for chronic inflammatory joint pain, AACBA demonstrated a prophylactic effect, preventing the clinical signs and histopathological damage when administered before the onset of disease. researchgate.net However, it did not show a therapeutic-like effect in this model. researchgate.net

Furthermore, in a model of neuropathic pain caused by L(5) spinal nerve ligation, AACBA was unable to reverse tactile allodynia when given therapeutically. researchgate.net These findings suggest that while the compound may have preventative effects in certain chronic inflammatory conditions, its ability to treat established chronic pain states may be limited.

Animal ModelCompoundKey Findings
Carrageenan-Induced Paw EdemaN-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Prevented or reversed paw edema and mechanical hypersensitivity. researchgate.net
Lipopolysaccharide-Induced InflammationN-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Dose-dependently reduced plasma interleukin-6 release. researchgate.net
Collagen-Induced ArthritisN-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Produced a prophylactic, but not therapeutic-like, prevention of clinical signs and histopathological damage. researchgate.net
L(5) Spinal Nerve LigationN-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Could not reverse tactile allodynia when given therapeutically. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The potential of this compound as an enzyme inhibitor has been considered in the context of urease.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of various diseases. Inhibition of this enzyme is a target for drug development. nih.gov

There are no published studies that report the in vitro urease inhibitory activity or the half-maximal inhibitory concentration (IC50) value for this compound. However, other compounds containing an adamantane structure have been synthesized and evaluated for their urease inhibitory potential. For example, certain adamantane-linked hydrazone derivatives have demonstrated potent urease inhibition with IC50 values in the low micromolar range, indicating that the adamantane scaffold can be a component of effective urease inhibitors. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Adamantane Derivatives (for reference) This table presents data for compounds structurally related to this compound and is for informational purposes only, as no data exists for the specified compound.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
N′-(adamantan-2-ylidene)-2,4-dichlorobenzohydrazide1.20Thiourea (B124793)21.25
N′-(adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide2.44Thiourea21.25

Due to the absence of primary research on the urease inhibitory activity of this compound, there has been no kinetic mechanism analysis, such as through Lineweaver-Burk plots, to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are essential for understanding how an inhibitor interacts with the enzyme and its substrate. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound and its analogues have been investigated for their potential to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). nih.gov The inhibition of FAAH is a therapeutic strategy for managing inflammation, as it increases the levels of anandamide, which in turn can activate cannabinoid receptors like CB2. nih.govcapes.gov.br

A series of adamantyl-benzamides were designed and evaluated as dual-acting agents, targeting both the CB2 receptor and FAAH. nih.gov Among the synthesized compounds, certain derivatives demonstrated a notable pharmacodynamic profile as both CB2R agonists and FAAH inhibitors. nih.gov This dual-action approach is considered a promising strategy for developing new anti-inflammatory agents. nih.gov Molecular docking simulations have provided insights into the molecular basis for the observed activities of these compounds. nih.gov

While specific IC50 values for this compound are not detailed in the provided results, the research on related adamantyl-benzamides highlights the potential of this chemical class as FAAH inhibitors. For context, other classes of compounds, such as certain flavonoids, have also been shown to inhibit FAAH. For instance, kaempferol, 7-hydroxyflavone, and 3,7-dihydroxyflavone (B191072) inhibit FAAH in the low micromolar range and have been suggested as templates for developing novel anti-inflammatory and anticancer agents. nih.gov

Soluble Epoxide Hydrolase Inhibition (for related thiourea derivatives)

While this compound is a benzamide (B126), related adamantyl thiourea derivatives have been extensively studied as inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.net sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. researchgate.net Inhibition of sEH increases the levels of EETs, making it a target for treating hypertension and inflammatory diseases. researchgate.netnih.gov

A series of sEH inhibitors containing one or two thiourea groups have been developed, with inhibitory potencies ranging from the micromolar to the nanomolar scale. nih.gov One of the most potent inhibitors identified was 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea], with an IC50 value of 7.2 nM. nih.gov Research has shown that thiourea derivatives can be more soluble than their urea counterparts, which may enhance their bioavailability. nih.govresearchgate.net The structural features of these adamantyl thioureas, including the adamantane group and the linker between the adamantyl and thiourea moieties, play a crucial role in their inhibitory activity. researchgate.net

Antitumor and Antiproliferative Activities

This compound and its analogues have demonstrated notable antitumor and antiproliferative activities against various human cancer cell lines. nih.gov

The antiproliferative effects of this compound and related compounds have been evaluated against a panel of human tumor cell lines. For instance, certain arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, which are derivatives, have shown significant and broad-spectrum antiproliferative activity with IC50 values below 10 μM against various cell lines. nih.gov

The activity of these compounds is often cell-line dependent. For example, in studies with other adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, potent antiproliferative activity (IC50 < 10 μM) was observed against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with moderate activity against HCT-116 (colon cancer) and HepG-2 (liver cancer) cells, and weak activity against PC-3 (prostate cancer) cells. mdpi.com The differential response of breast cancer cell lines like MDA-MB-231 and MCF-7 has also been noted in studies of other anticancer agents. nih.gov

Compound TypeCancer Cell LineActivityReference
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidatesVariousSignificant (IC50 < 10 μM) nih.gov
2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamidesHeLa, MCF-7Potent (IC50 < 10 μM) mdpi.com
HCT-116, HepG-2Moderate mdpi.com
PC-3Weak mdpi.com

The mechanisms underlying the antiproliferative effects of this compound and its analogues involve the induction of apoptosis and the inhibition of key signaling pathways.

Several studies have indicated that adamantane-containing compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, certain benzamide derivatives have been shown to exert their antiproliferative effects through the induction of apoptosis. nih.gov The process of apoptosis induction by chemical agents can be complex, sometimes involving the activation of the p53-dependent DNA damage response. nih.gov In some cases, the induction of apoptosis is evidenced by the increased activity of caspases, such as caspase-9, in cancer cells. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key mechanism for the anticancer activity of many compounds. nih.govnih.gov Research has shown that inhibiting NF-κB activation can reduce inflammation and fibrosis, and inhibit the proliferation of cancer cells. nih.govnih.gov Some anticancer agents have been found to inhibit NF-κB and other key proteins that promote cancer cell survival and proliferation, such as Survivin, CYP1A1, and ERK1/2. nih.gov The inhibition of these pathways can lead to cell cycle arrest, often at the G2/M phase, and ultimately to apoptosis. nih.gov

Mechanistic Investigations of Anti-proliferative Effects

Modulation of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a significant strategy in cancer therapy. nih.govnih.gov Both the benzamide and adamantane moieties, which constitute the core structure of this compound, are features found in various reported HDAC inhibitors.

Benzamides, in particular, represent an important class of synthetic HDAC inhibitors. nih.gov Compounds containing the N-(2-aminophenyl)-benzamide functionality are known to act as potent, class-selective HDAC inhibitors by coordinating with the zinc ion in the enzyme's active site. nih.gov For instance, certain N-(2-aminophenyl)-benzamide derivatives have demonstrated nanomolar inhibitory concentrations against HDAC1 and HDAC2. nih.gov While the specific compound this compound lacks the 2-amino group critical for this canonical binding mode, the general benzamide scaffold is a recognized pharmacophore in HDAC inhibitor design. nih.gov Advanced second-generation HDAC inhibitors often incorporate a benzamide head group and are typically selective inhibitors of Class I HDACs, such as HDAC1 and HDAC3. nih.gov

The adamantane group is also a key structural component in the design of some potent HDAC inhibitors. This bulky, lipophilic cage structure can be incorporated as a "capping group" which interacts with the protein surface near the active site tunnel. A series of adamantane-based inhibitors have been developed that show significant antiproliferative activity in various cancer cell lines, underscoring the utility of this moiety in designing novel therapeutic agents.

Although direct studies on the HDAC inhibitory activity of this compound are not prominently available in the reviewed literature, the presence of both the benzamide core and the adamantane cap suggests that it could be a subject of interest for investigation as a potential modulator of HDAC activity.

Antimicrobial and Antifungal Properties

The adamantane nucleus is a well-established pharmacophore in medicinal chemistry, known for conferring increased lipophilicity which can enhance biological activity. nih.gov Numerous adamantane derivatives have been investigated for their potential as antimicrobial and antifungal agents. nih.govmdpi.com

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

Derivatives containing the N-(1-adamantyl) moiety have demonstrated notable activity against Gram-positive bacteria. nih.gov For example, certain N-(1-adamantyl)carbothioamide derivatives show marked efficacy against these types of bacteria. nih.gov The nature of the substituents on the adamantane-containing scaffold plays a crucial role in determining the level of antibacterial activity. nih.gov

Similarly, various benzamide derivatives have been synthesized and evaluated for their antibacterial properties. Some of these compounds have shown excellent activity against strains such as Bacillus subtilis. nanobioletters.com The combination of the adamantyl group with other heterocyclic or amide structures often results in compounds with significant antibacterial potential against Gram-positive pathogens. mdpi.com

Activity against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to many potential therapeutic agents, making them generally more difficult to inhibit than Gram-positive bacteria. While some adamantane derivatives have shown a broad spectrum of activity, their efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa is often moderate to weak. nih.govmdpi.com For instance, certain N-(1-adamantyl)carbothioamides that are highly active against Gram-positive bacteria retain only moderate or weak activity against E. coli and P. aeruginosa. nih.gov However, specific structural modifications, such as the introduction of particular arylmethyl groups to an adamantyl-piperidine scaffold, have led to compounds with marked broad-spectrum activity, including against Gram-negative bacteria. nih.gov

Antifungal Activity (e.g., Candida albicans)

The potential of adamantane-based compounds as antifungal agents has been explored, with several analogues tested against pathogenic fungi like Candida albicans. nih.gov The results have been varied; for example, some N-(1-adamantyl)carbothioamides were found to lack significant antifungal activity, while other analogues, such as certain thiosemicarbazones, showed good activity against C. albicans. nih.govnih.gov This highlights the high degree of structural specificity required for potent antifungal effects. Benzamide and benzamidine (B55565) derivatives have also been reported to possess antifungal properties, further suggesting the potential of the this compound scaffold as a basis for developing new antifungal agents. nanobioletters.comnih.gov

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This key parameter is used to evaluate the potency of new compounds. For analogues of this compound, MIC values have been determined against a range of microbial species. These values vary widely depending on the specific chemical structure and the target microorganism.

For example, a series of 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed broad-spectrum antibacterial activity with MICs ranging from 0.5 to 32 µg/mL. nih.gov Other adamantane derivatives have shown MICs from 62.5 to over 1000 µg/mL against various bacterial strains. mdpi.com

Table 1: MIC Values of Selected Adamantane and Benzamide Analogues

Compound Class/Name Target Organism MIC (µg/mL) Reference
4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c) Gram-positive & Gram-negative bacteria 0.5 - 32 nih.gov
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (4a, 4g) Candida albicans 16 nih.gov
Adamantane-Hydrazide Derivatives (9, 14, 15, 19) Gram-positive bacteria 62.5 - 1000 mdpi.com
Adamantane-Hydrazide Derivative (19) Gram-negative bacteria 125 - 500 mdpi.com
N-(4-bromophenyl)benzamide (6c) E. coli 3.12 nanobioletters.com

This table presents data for structurally related analogue compounds to illustrate the range of potential activity. Data for this compound is not specified in the cited literature.

Assessment of Minimal Biofilm Eradication Concentration (MBEC)

Biofilms are structured communities of microorganisms encased in a self-produced protective matrix, which are notoriously difficult to treat and can be up to 1000 times more resistant to antimicrobial agents than their free-floating (planktonic) counterparts. The Minimal Biofilm Eradication Concentration (MBEC) assay is a specialized method designed to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

The MBEC assay typically involves growing biofilms on pegs of a specialized 96-well plate lid. These established biofilms are then exposed to serial dilutions of the antimicrobial compound. The MBEC is identified as the lowest concentration that prevents microbial regrowth after the treatment, providing a more relevant measure of a compound's efficacy in clinically challenging biofilm-related infections. While specific MBEC data for this compound or its direct analogues are not available in the reviewed literature, the evaluation of this parameter would be a critical step in assessing its potential as a clinically relevant antimicrobial agent, given the prevalence of biofilm-forming pathogens.

Disinfectant Activity Studies

While the direct disinfectant properties of this compound have not been extensively detailed in the available research, the adamantane moiety is a key feature in various compounds with established antimicrobial and antiviral activities. nih.govmdpi.com The high lipophilicity of the adamantane group can facilitate the interaction of these molecules with microbial cell membranes, a crucial step in exerting a disinfectant effect. nih.gov

For instance, amantadine (B194251) and rimantadine (B1662185), both adamantane derivatives, have been used as antiviral agents against Influenza A. nih.gov Furthermore, other adamantane-based compounds have demonstrated potent bactericidal and fungicidal properties. mdpi.com SQ109, an adamantane-containing molecule, is a notable example, having been approved for treating tuberculosis due to its efficacy against both drug-susceptible and drug-resistant strains. mdpi.com The incorporation of an adamantane moiety into thiosemicarbazide (B42300) and isothiourea derivatives has also been shown to yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.com

Anti-inflammatory Mechanisms (beyond P2X7 Receptor)

Recent research has uncovered that the anti-inflammatory effects of this compound and its analogues are not limited to their interaction with the P2X7 receptor. These compounds exhibit a broader mechanism of action, involving other key players in the inflammatory cascade.

Modulation of Cannabinoid Type 2 (CB2) Receptors

A significant finding is the ability of certain N-(1-adamantyl)benzamides to modulate the cannabinoid type 2 (CB2) receptor. acs.orgnih.gov The CB2 receptor is a crucial component of the endocannabinoid system and is predominantly expressed in immune cells. acs.org Its activation is known to suppress inflammatory responses, making it an attractive target for anti-inflammatory therapies. acs.org

A series of N-(1-adamantyl)benzamides were designed and synthesized as potential dual-acting agents, targeting both the CB2 receptor and fatty acid amide hydrolase (FAAH). acs.orgnih.gov Several of these derivatives were identified as full agonists of the CB2 receptor. acs.org This agonistic activity at the CB2 receptor contributes to their anti-inflammatory profile by initiating downstream signaling pathways that lead to a reduction in the production of pro-inflammatory mediators. acs.org

Multitarget Approaches for Synergistic Anti-Inflammatory Effects

The development of adamantyl-benzamides as dual modulators of the CB2 receptor and FAAH represents a promising multitarget approach to achieve synergistic anti-inflammatory effects. acs.orgnih.gov FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide. acs.org By inhibiting FAAH, these compounds increase the levels of anandamide, which can then act on cannabinoid receptors to produce anti-inflammatory effects.

The simultaneous activation of the CB2 receptor and inhibition of FAAH by a single molecule can lead to a more potent and comprehensive suppression of inflammation than targeting either pathway alone. acs.org Certain N-(1-adamantyl)benzamide derivatives have been shown to be effective in both roles, acting as full CB2 receptor agonists and FAAH inhibitors. acs.org This dual action results in a significant decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. acs.org This multitarget strategy holds considerable promise for the development of novel anti-inflammatory agents with enhanced efficacy. acs.orgnih.gov

Other Investigated Biological Activities

Beyond their anti-inflammatory and potential disinfectant properties, analogues of this compound have been explored for other biological activities.

Antioxidant Capacity (e.g., DPPH and FRAP assays)

Depigmenting Activities (for specific dihydroxyl benzamide derivatives)

Interestingly, a series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl group have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities. bohrium.comnih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary strategy for addressing hyperpigmentation. bohrium.com

Table of Depigmenting and Tyrosinase Inhibitory Activity of Adamantyl Benzamide Analogues

Compound TypeKey Structural FeatureObserved ActivityReference
Polyhydroxylated N-benzylbenzamidesAdamantyl moietyEnhanced depigmenting activity bohrium.comnih.gov
Polyhydroxylated N-benzylbenzamidesAdamantyl moietyPotent tyrosinase inhibition bohrium.com

Influence on Voltage-Dependent Sodium Channels (Potential Indirect Effects)nih.gov

Direct modulatory effects of this compound on the activity of voltage-dependent sodium channels have not been extensively documented in publicly available scientific literature. However, preclinical research on analogous compounds and related signaling pathways suggests potential indirect mechanisms by which this compound could influence sodium channel function. These potential indirect effects may be mediated through interactions with other cellular targets that, in turn, modulate sodium channel activity.

One potential indirect pathway involves the endocannabinoid system. Studies have shown that certain adamantyl-benzamide derivatives can act as agonists for the cannabinoid CB2 receptor and as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide. uniba.itnih.gov Notably, anandamide itself has been demonstrated to inhibit voltage-sensitive sodium channels in the brain. This inhibition appears to occur through a mechanism independent of the CB1 receptor and results in a state-dependent block of sustained repetitive firing in cortical neurons. nih.gov Therefore, if this compound or its analogues can elevate endocannabinoid levels or activate cannabinoid receptors, they might indirectly modulate sodium channel activity.

Another potential avenue for indirect influence is through the purinergic P2X7 receptor. Research has identified adamantane-containing benzamides as potent antagonists of the P2X7 receptor, an ion channel involved in neuroinflammation and pain signaling. nih.gov Interestingly, some compounds that antagonize the P2X7 receptor have also been observed to affect the functioning of voltage-dependent Na+ channels. nih.gov This suggests that antagonism of P2X7 receptors by adamantyl benzamide derivatives could potentially lead to downstream effects on sodium channel function, although the precise mechanisms of such cross-talk are not fully elucidated.

Furthermore, the activity of voltage-dependent sodium channels is known to be modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC). nih.govnih.gov Activation of PKC can lead to a reduction in both transient and persistent sodium currents, thereby decreasing neuronal excitability. nih.gov While there is no direct evidence linking this compound to PKC modulation, its analogues have been shown to interact with G-protein coupled receptors (GPCRs) such as the CB2 receptor. uniba.it GPCR activation is a common upstream event leading to the activation of PKC and other protein kinases. Therefore, it is plausible that by interacting with certain GPCRs, this compound could initiate signaling cascades that culminate in the phosphorylation and modulation of voltage-dependent sodium channels.

Structure Activity Relationship Sar Studies

Impact of Adamantane (B196018) Moiety Substitution on Biological Activity

The adamantane group, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, is a crucial component of N-(1-adamantyl)-2-chlorobenzamide that significantly influences its biological activity. The lipophilicity of the adamantane moiety often enhances the ability of a molecule to cross biological membranes, including the blood-brain barrier. nih.gov This can lead to improved bioavailability and distribution to target tissues.

Research on adamantane derivatives has consistently shown that substitutions on the adamantane cage can modulate pharmacological properties. For instance, in a series of N-adamantyl phthalimidines, nitration of the adamantane ring was found to have a marked effect on anti-nitrite activity. nih.gov Specifically, the expansion from a noradamantyl to an adamantyl group, which increases steric bulk, led to a decrease in average nitrite (B80452) levels, suggesting that the size and substitution of the adamantyl cage are key determinants of activity. nih.gov

In the context of adamantanyl benzamides acting as P2X7 receptor antagonists, the adamantane moiety is a key feature for potent activity. nih.gov However, it is also associated with high lipophilicity, which can lead to poor metabolic stability. nih.gov To address this, researchers have explored substitutions on the adamantane ring. One successful strategy has been the introduction of fluorine atoms at the bridgehead positions. This bioisosteric replacement of hydrogen with fluorine was well-tolerated and resulted in compounds with improved physicochemical properties and metabolic stability. nih.gov For example, a trifluorinated benzamide (B126) analog demonstrated significantly enhanced metabolic stability compared to the parent compound. nih.gov

The position of attachment to the adamantane cage is also critical. For many biologically active adamantane derivatives, substitution at the 1-position is common and often optimal for activity. farmaciajournal.com

Table 1: Impact of Adamantane Moiety Substitution on Biological Activity

Compound/ModificationBiological Target/ActivityKey FindingsReference(s)
N-Adamantyl PhthalimidinesAnti-nitrite activityNitration of the adamantane ring enhanced activity. Increased steric bulk from noradamantyl to adamantyl improved activity. nih.gov
Adamantanyl Benzamide (P2X7R Antagonist)P2X7 ReceptorAdamantane moiety is key for potency but contributes to poor metabolic stability. nih.gov
Fluorinated Adamantanyl BenzamidesP2X7 ReceptorBridgehead fluorination improved physicochemical properties and metabolic stability. nih.gov
1-Substituted Adamantane DerivativesVariousSubstitution at the 1-position is often crucial for biological activity. farmaciajournal.com

Influence of Halogenation and Other Substituents on the Benzamide Ring

The nature and position of substituents on the benzamide ring of this compound are critical for its interaction with biological targets. The presence of a chlorine atom at the ortho-position of the benzamide ring is a significant structural feature.

In studies of related benzamide derivatives, the type and position of halogen substitution have been shown to be important for activity. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives acting as CCR3 antagonists, the 6-fluoro-2-naphthylmethyl moiety was found to be essential for inhibitory activity. While this is a different part of the molecule, it highlights the general importance of specific halogenation patterns.

The ortho-chloro substituent in this compound can influence the molecule's conformation by sterically forcing the amide bond to twist out of the plane of the benzene (B151609) ring. scispace.com This non-planar conformation can be a crucial element of the pharmacophore, affecting how the molecule fits into a receptor's binding site. scispace.com

In a broader context of substituted benzamides, polar substituents on the benzamide ring, located at both meta and para positions, have been shown to play a critical role in the structure-activity relationship (SAR) for dopamine (B1211576) D4 receptor binding. nih.gov This suggests that the electronic properties and placement of substituents on the benzamide ring are finely tuned for specific receptor interactions.

Role of N-Substituents and Amide Functionality

The N-substituent, in this case, the 1-adamantyl group, and the amide linkage are fundamental to the biological activity of this compound. The adamantyl group, as previously discussed, primarily contributes to the molecule's lipophilicity and steric bulk.

The amide bond itself is a key structural feature in many biologically active molecules, often participating in hydrogen bonding interactions with target proteins. nih.gov However, the amide bond is also susceptible to hydrolysis by proteases, which can limit the metabolic stability and oral bioavailability of a drug. nih.gov

In the case of adamantyl benzamides, the amide linkage connects the two key pharmacophoric elements: the bulky adamantyl group and the substituted aromatic ring. The relative orientation of these two groups, influenced by the amide bond's geometry and the ortho-chloro substituent, is likely critical for receptor binding.

Studies on anilides, where the amide bond is reversed, have shown that while central dopamine antagonist activity can be retained, other activities like gastric stimulation may be lost. nih.gov This indicates that the specific orientation of the carbonyl and N-H groups of the amide is crucial for interacting with certain receptors.

Analysis of Bioisosteric Replacements for Enhanced Pharmacological Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. drughunter.com For this compound and related compounds, several bioisosteric replacements have been investigated to enhance metabolic stability, potency, and other drug-like properties.

One of the most successful bioisosteric replacements for adamantanyl benzamides has been the substitution of hydrogen atoms on the adamantane ring with fluorine. nih.gov This modification reduces lipophilicity and improves metabolic stability without significantly compromising antagonist activity at the P2X7 receptor. nih.gov

Another area of exploration is the replacement of the amide bond itself. The amide bond can be a liability due to its susceptibility to enzymatic cleavage. nih.gov Bioisosteres for the amide bond include structures like 1,2,4-oxadiazoles, which can mimic the geometry and electronic properties of the amide while being more metabolically stable. nih.gov The trifluoroethylamine group has also been explored as an amide bioisostere, as it can mimic the hydrogen bonding properties and reduce the basicity of the adjacent amine. drughunter.comu-tokyo.ac.jp

Heterocyclic rings can also serve as bioisosteres for the benzamide portion. In the development of P2X7R antagonists, replacing the benzamide with heteroaromatic rings demonstrated improved physicochemical properties, although it led to reduced P2X7R antagonism in some cases. nih.gov

Table 2: Bioisosteric Replacements in Adamantyl Benzamide Derivatives

Original MoietyBioisosteric ReplacementEffect on Pharmacological ProfileReference(s)
Adamantane HydrogenAdamantane FluorineReduced lipophilicity, improved metabolic stability nih.gov
Amide Bond1,2,4-OxadiazoleIncreased metabolic stability nih.gov
Amide BondTrifluoroethylamineIncreased metabolic stability, maintained H-bonding drughunter.comu-tokyo.ac.jp
Benzamide RingHeteroaromatic RingsImproved physicochemical properties, but potentially reduced activity nih.gov

Identification of Key Pharmacophores for Receptor Antagonism or Enzyme Inhibition

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. For this compound and its analogs, several key pharmacophoric elements have been identified for receptor antagonism.

For P2X7 receptor antagonists, the pharmacophore is thought to include:

A bulky, hydrophobic group (the adamantane moiety).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A specific spatial arrangement of the aromatic ring, which is influenced by the ortho-substituent. scispace.com

The twisted benzamide conformation, as a result of the ortho-chlorine, appears to be a critical component of this pharmacophore. scispace.com

In a broader sense, pharmacophore models for benzamide derivatives often include a combination of hydrophobic regions, hydrogen bond acceptors and donors, and aromatic rings. nih.gov For example, a pharmacophore model for corticotropin-releasing factor 1 (CRF1) receptor antagonists based on N3-phenylpyrazinones (which share some structural similarities with benzamides) included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov

For N-benzyl benzamide derivatives acting as butyrylcholinesterase inhibitors, the N-benzyl benzamide scaffold itself is considered the core pharmacophore. researchgate.net

Pharmacokinetic and Biotransformation Aspects Preclinical Focus

Metabolic Stability Evaluations (e.g., using liver microsomes)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nuvisan.com In vitro assays using liver microsomes are a primary tool for these evaluations. nuvisan.comumich.edu Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

The standard procedure involves incubating N-(1-adamantyl)-2-chlorobenzamide with liver microsomes from various species, including humans, rats, mice, dogs, and monkeys. nuvisan.comnih.gov The rate at which the parent compound disappears over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comnih.gov From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com A high rate of metabolism in this assay would suggest that the compound is likely to be rapidly cleared in vivo, potentially leading to low bioavailability and a short duration of action. Conversely, a very slow rate of metabolism could indicate a risk of drug accumulation and potential toxicity.

These studies also help identify metabolic "soft spots" on the molecule, or the sites most susceptible to metabolism. umich.edu This information is invaluable for medicinal chemists who may wish to modify the structure of this compound to improve its metabolic stability.

Preclinical Pharmacokinetic Profiling in Animal Models

Following in vitro assessments, the pharmacokinetic profile of this compound would be investigated in animal models. umich.edunih.gov These studies are crucial for understanding the compound's behavior in a whole organism and for predicting its human pharmacokinetics. semanticscholar.orgresearchgate.net Rodents (rats and mice) and non-rodents (dogs or monkeys) are commonly used species to provide a comparative dataset. nih.govnih.gov

After administration of this compound, typically through both intravenous and oral routes, blood samples are collected at various time points. nih.gov The concentration of the compound in plasma is then quantified to determine key pharmacokinetic parameters.

Interactive Table: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
Half-life, the time required for the plasma concentration to decrease by half
CL Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F (%) Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation

For compounds with potential neurological targets, assessing CNS exposure is critical. The blood-brain barrier (BBB) restricts the entry of many substances into the brain. To determine if this compound can cross the BBB, studies are conducted in animal models where, following administration, both brain tissue and plasma concentrations are measured. umich.edu The brain-to-plasma concentration ratio is then calculated to quantify the extent of CNS penetration. A high ratio would indicate significant CNS exposure.

While liver microsomes are excellent for studying phase I metabolism, hepatocytes (liver cells) provide a more complete picture as they contain both phase I and phase II metabolizing enzymes, as well as transporters. nuvisan.comnih.gov Incubating this compound with cryopreserved hepatocytes from different species allows for a more comprehensive in vitro assessment of hepatic clearance. nuvisan.comnih.gov These studies can help to more accurately predict in vivo hepatic clearance by incorporating a broader range of metabolic pathways. nih.gov

Species Selectivity and Cross-Over Considerations

Significant differences in drug metabolism can exist between species. nih.gov Therefore, a key part of preclinical evaluation is to assess the metabolic profile of this compound across different species and compare it to human metabolism. nih.govnih.gov This is typically done by comparing the metabolites formed in liver microsomes or hepatocytes from humans and various animal species. nih.gov The ideal animal model for further efficacy and toxicology studies would be one that shows a similar metabolic profile to humans. Understanding these species differences is crucial for the accurate extrapolation of animal data to predict human pharmacokinetics and potential drug-drug interactions. nih.gov

Investigation of Cytochrome P450 (CYP) Isozyme Inhibition (e.g., CYP3A4)

Drug-drug interactions are a major safety concern. A common mechanism for such interactions is the inhibition of CYP enzymes. nih.gov To assess the potential of this compound to cause such interactions, in vitro studies are conducted to determine its inhibitory effect on major human CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov

These assays involve incubating the compound with human liver microsomes or recombinant human CYP enzymes and a specific probe substrate for each isozyme. nih.gov A decrease in the metabolism of the probe substrate in the presence of this compound would indicate inhibition. The concentration at which 50% inhibition occurs (IC50) is then determined. A low IC50 value for a particular isozyme would suggest a higher risk of drug-drug interactions with other drugs metabolized by that same enzyme. nih.gov Given that CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs, its inhibition is a particularly important parameter to investigate. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for N-(1-adamantyl)-2-chlorobenzamide Analogues

The future development of this compound analogues will likely focus on creating structurally diverse libraries of related compounds to explore a wider range of biological activities. One promising approach involves the modification of the adamantyl cage itself. While the 1-adamantyl group is a common starting point, the synthesis of analogues incorporating 2-adamantyl or other polycyclic hydrocarbon systems could yield compounds with altered lipophilicity and steric profiles, potentially leading to improved pharmacokinetic properties or novel biological targets.

Another key area for synthetic innovation lies in the modification of the benzamide (B126) ring. The introduction of various substituents at different positions on the phenyl ring could significantly impact the electronic and steric properties of the molecule. For instance, the strategic placement of electron-donating or electron-withdrawing groups could modulate the reactivity of the amide bond or influence interactions with biological targets.

Furthermore, the development of more efficient and scalable synthetic routes will be crucial for the production of these analogues. Traditional methods for the synthesis of N-substituted benzamides often involve the reaction of an amine with a benzoyl chloride derivative. researchgate.net Future research could explore novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct the core benzamide scaffold. sigmaaldrich.com These advanced synthetic strategies would not only facilitate the rapid generation of diverse analogue libraries but also enable the large-scale production of promising lead compounds for further preclinical and clinical evaluation.

A variety of synthetic transformations can be envisioned for generating analogues. For example, the reaction of 1-adamantylamine with differently substituted 2-chlorobenzoyl chlorides would provide a straightforward route to a range of analogues with modified benzamide rings. Additionally, the chloro-substituent on the benzamide ring offers a handle for further chemical modification, such as nucleophilic aromatic substitution, to introduce a variety of functional groups. researchgate.net

Exploration of Additional Molecular Targets and Disease Indications

The adamantane (B196018) moiety is a well-established pharmacophore present in several approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. mdpi.comuzh.ch Given this precedent, a key future direction for this compound research will be the systematic exploration of its potential molecular targets and associated disease indications.

Initial investigations could focus on targets where other adamantane-containing compounds have shown activity. For example, the antiviral activity of amantadine (B194251) and rimantadine (B1662185) suggests that this compound and its analogues could be evaluated for activity against various viral proteins. uzh.ch Similarly, the anticancer activity of other adamantane derivatives warrants the screening of this compound against a panel of cancer cell lines and relevant molecular targets, such as histone deacetylases (HDACs) or protein kinases. nih.govnih.gov

Beyond these established areas, unbiased screening approaches, such as high-throughput screening against large panels of recombinant proteins or cell-based assays, could reveal entirely new molecular targets and therapeutic applications. The lipophilic nature of the adamantyl group may facilitate crossing of the blood-brain barrier, suggesting that neurological targets could also be a fruitful area of investigation.

The following table summarizes potential disease indications for this compound based on the known activities of other adamantane derivatives.

Disease IndicationRationale
Viral InfectionsAntiviral activity of amantadine and rimantadine. uzh.ch
CancerAnticancer activity of various adamantane derivatives. uzh.chnih.gov
DiabetesAntidiabetic activity of vildagliptin (B1682220) and saxagliptin. mdpi.com
Neurological DisordersPotential for blood-brain barrier penetration due to lipophilicity.
Inflammatory DiseasesAnti-inflammatory properties observed in some adamantane compounds. nih.gov

Advanced Computational Modeling for Lead Optimization and Mechanistic Elucidation

Computational modeling will be an indispensable tool in the future development of this compound as a therapeutic agent. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to identify the key structural features that correlate with biological activity. danaher.com By building computational models based on a library of synthesized analogues and their corresponding biological data, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular docking studies can provide insights into the potential binding modes of this compound and its analogues with their molecular targets. nih.gov These studies can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinity and selectivity. For instance, if a specific hydrogen bond or hydrophobic interaction is identified as being crucial for binding, new analogues can be designed to optimize this interaction.

Molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a more realistic picture of the binding interactions and helping to elucidate the mechanism of action at the molecular level. nih.gov These simulations can also be used to predict the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME), which is a critical aspect of lead optimization. researchgate.net

Investigations into the Precise Molecular Mechanisms of Action for Observed Biological Activities

A critical area of future research will be the elucidation of the precise molecular mechanisms underlying any observed biological activities of this compound. While initial screening may identify a particular biological effect, a deeper understanding of the mechanism of action is essential for rational drug development.

For any observed anticancer activity, for example, investigations would need to determine whether the compound acts via cytotoxicity, apoptosis, cell cycle arrest, or other mechanisms. Further studies would then be required to identify the specific molecular pathways that are modulated by the compound. This could involve techniques such as Western blotting to assess the levels of key signaling proteins, or gene expression profiling to identify changes in gene transcription.

Similarly, if antiviral activity is observed, research should focus on identifying the specific viral protein or host factor that is targeted by the compound. This could involve assays to measure the inhibition of viral enzymes, such as proteases or polymerases, or studies to investigate the disruption of viral entry or replication processes.

Design of Highly Selective and Potent this compound Derivatives

A major goal of future research will be the design and synthesis of this compound derivatives with high potency and selectivity for their intended molecular target. patsnap.com High potency is desirable to minimize the required therapeutic dose, while high selectivity is crucial to reduce the risk of off-target effects and associated toxicities. patsnap.com

The design of such derivatives will be guided by the structure-activity relationships established through the synthesis and testing of analogue libraries, as well as by the insights gained from computational modeling studies. nih.gov For example, if a particular substituent on the benzamide ring is found to enhance potency, a series of derivatives with related substituents could be synthesized to further optimize this effect.

To improve selectivity, researchers can exploit structural differences between the intended target and other related proteins. For instance, if the target has a unique binding pocket, derivatives can be designed to specifically interact with this feature, thereby minimizing binding to other proteins. nih.gov

The following table outlines a hypothetical lead optimization strategy for improving the potency and selectivity of this compound.

ModificationRationaleDesired Outcome
Vary substituents on the benzamide ringModulate electronic and steric properties to enhance binding to the target.Increased potency.
Introduce chiral centersExplore stereospecific interactions with the target.Improved potency and/or selectivity.
Modify the adamantyl cageAlter lipophilicity and steric bulk to optimize pharmacokinetic properties and target engagement.Improved bioavailability and potency.
Replace the 2-chloro substituentIntroduce alternative functional groups to probe for new interactions with the target.Enhanced selectivity and/or novel activity.

Synergistic Approaches with Other Therapeutic Agents

The investigation of synergistic combinations of this compound with other therapeutic agents represents a promising avenue for future research. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases such as cancer and infectious diseases. By targeting multiple pathways simultaneously, combination therapies can enhance efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity.

If this compound is found to have anticancer activity, for example, it could be tested in combination with existing chemotherapeutic drugs or targeted therapies. The rationale for such combinations would depend on the mechanism of action of this compound. For instance, if it is found to inhibit a particular signaling pathway, it could be combined with a drug that targets a different pathway involved in cancer cell survival.

Similarly, in the context of infectious diseases, this compound could be evaluated in combination with existing antimicrobial or antiviral agents. Such combinations could be particularly effective against drug-resistant strains of pathogens.

Q & A

Q. What are the established synthetic routes for N-(1-adamantyl)-2-chlorobenzamide, and how can academic labs optimize these protocols?

Two primary methods are documented:

  • Method A : Condensation of 1-adamantylamine with 2-chlorobenzoyl chloride in the presence of triethylamine (yield: 75–85%, purity >95% after column chromatography) .
  • Method B : Reaction of 1-adamantyl nitrate with 2-chlorobenzamide under sulfuric acid catalysis (yield: 65–70%, requiring recrystallization for purification) . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios (1:1.2 for amine:acyl chloride), and temperature control (0–5°C for Method A). Purity can be enhanced via HPLC or preparative TLC.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm adamantyl (δ ~1.6–2.1 ppm for bridgehead protons) and chlorobenzamide (δ ~7.3–7.5 ppm for aromatic protons) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₇H₂₀ClNO = 289.13 g/mol).
  • Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature to assess purity .

Q. What preliminary biological activities have been reported, and what assays are recommended for initial screening?

  • Reported Activities : Antiviral (e.g., influenza A), antibacterial (Gram-positive pathogens), urease inhibition (IC₅₀ ~8.2 µM), and P2X7 receptor modulation (potential for neuroinflammation control) .
  • Recommended Assays :
  • Enzyme Inhibition: Colorimetric urease assays using jack bean urease .
  • Antimicrobial: Broth microdilution (MIC determination) per CLSI guidelines.
  • Cellular Models: THP-1 macrophages for P2X7 receptor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the adamantyl group in bioactivity?

  • Analog Synthesis : Replace adamantyl with cyclohexyl or norbornyl groups to test rigidity/hydrophobicity effects .
  • Functional Assays : Compare analogs in P2X7 receptor binding (calcium flux assays) and membrane permeability (Caco-2 monolayer models) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess adamantyl interactions with hydrophobic enzyme pockets .

Q. How can contradictions in biological data across studies be resolved?

  • Source Identification : Variability may arise from assay conditions (e.g., serum interference in cell-based studies) or compound purity (e.g., residual solvents in synthesis) .
  • Comparative Studies : Benchmark against structurally defined analogs (e.g., N-(2-amino-4-phenylthiazol-5-yl)-2-chlorobenzamide) to isolate substituent effects .
  • Dose-Response Validation : Replicate experiments across multiple labs using standardized protocols (e.g., EC₅₀ determination in triplicate) .

Q. What advanced analytical methods are suitable for studying the electronic and structural properties of this compound?

  • ³⁵Cl NQR Spectroscopy : To analyze the chlorine atom’s electronic environment (e.g., quadrupole coupling constants), as demonstrated for N-(phenyl)-2-chlorobenzamide derivatives .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to adamantane’s rigid framework .

Methodological Considerations

  • Data Contradictions : Cross-validate bioactivity using orthogonal assays (e.g., confirm enzyme inhibition with isothermal titration calorimetry alongside colorimetric methods) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture control for Method A) and characterize intermediates (e.g., 1-adamantylamine via FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.